N-Methyl-1-(thiazol-4-yl)ethanamine
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Overview
Description
N-Methyl-1-(thiazol-4-yl)ethanamine: is an organic compound with the molecular formula C6H10N2S and a molecular weight of 142.22 g/mol It features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine typically involves the reaction of thiazole derivatives with methylating agents. One common method is the alkylation of 4-thiazolecarboxaldehyde with methylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(thiazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: N-Methyl-1-(thiazol-4-yl)ethanamine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine: this compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of N-Methyl-1-(thiazol-4-yl)ethanamine involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific derivative and its application.
Comparison with Similar Compounds
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine
- N-[(3-Methoxy-1,2-thiazol-4-yl)methyl]-N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine
Comparison: N-Methyl-1-(thiazol-4-yl)ethanamine is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C6H10N2S |
---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)ethanamine |
InChI |
InChI=1S/C6H10N2S/c1-5(7-2)6-3-9-4-8-6/h3-5,7H,1-2H3 |
InChI Key |
QUTNDUPNKQCSGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CSC=N1)NC |
Origin of Product |
United States |
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